N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGCEEMJIUMZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A dichlorophenyl group
- A triazolo-pyridazine moiety
- A thioacetamide functional group
This unique combination suggests diverse interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of triazole derivatives, including this compound.
In Vitro Studies
In vitro evaluations have demonstrated that compounds similar to this compound exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures showed IC50 values ranging from 0.008 to 0.014 μM against cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results indicate that the compound may inhibit cell proliferation effectively.
The mechanism by which this compound exerts its antiproliferative effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Cell Cycle Arrest : Induction of apoptosis and cell cycle arrest in the G2/M phase has been observed in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, triazole derivatives have been noted for their antimicrobial activities. Research indicates that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
The antimicrobial efficacy of triazole compounds can be summarized as follows:
- Effective against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound Type | Target Pathogen | Activity Level |
|---|---|---|
| Triazole Derivatives | S. aureus | Moderate to High |
| Triazole Derivatives | E. coli | Moderate |
Case Studies and Research Findings
Several studies have documented the biological activities of triazole-containing compounds:
- Study on Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antiproliferative activities, noting that modifications in the phenyl ring significantly affected potency .
- Review on Medicinal Attributes : A comprehensive review highlighted the broad pharmacological profiles of triazoles, emphasizing their potential as therapeutic agents in treating infections and cancer .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
Positional Isomerism of Pyridinyl Substituents
Q & A
Q. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, demonstrates the use of single-crystal X-ray diffraction to confirm the structure of a related triazolo-pyridazine compound, highlighting the importance of coupling spectroscopic (NMR, IR) and crystallographic methods for structural validation . Key steps include:
- Hydrazine intermediate formation : Reacting 3-amino-6-chloropyridazine with thiocarbazides.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the triazole ring.
- Functionalization : Subsequent substitution at the pyridazine C6 position (e.g., with pyridin-3-yl groups via Suzuki coupling).
Q. How can researchers confirm the molecular identity of this compound?
A multi-technique approach is essential:
- High-resolution mass spectrometry (HRMS) to verify molecular weight and formula.
- NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and carbon types (e.g., distinguishing aromatic vs. acetamide protons).
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as shown in for a structurally analogous triazolo-pyridazine .
- Elemental analysis to confirm purity and stoichiometry.
Q. What safety precautions are recommended when handling this compound?
While specific hazard data for this compound is limited, and provide general guidelines for related triazolo-pyridazine derivatives:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- First aid : Immediate flushing with water for eye/skin exposure; consult a physician if ingested (as per ) .
- Waste disposal : Follow institutional protocols for halogenated organic compounds.
Advanced Research Questions
Q. How can researchers optimize the reaction yield for introducing the pyridin-3-yl group at the pyridazine C6 position?
and emphasize Design of Experiments (DoE) and statistical modeling to optimize reaction parameters:
- Critical factors : Catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (DMF vs. THF), temperature (80–120°C), and reaction time.
- Response surface methodology (RSM) to identify interactions between variables. For example, achieved a 92% yield in a flow-chemistry setup by optimizing residence time and temperature .
- In situ monitoring : Use HPLC or LC-MS to track intermediate formation and minimize side reactions.
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
highlights strategies for resolving discrepancies:
- Assay standardization : Ensure consistent cell lines, incubation times, and controls.
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as salts to mitigate aggregation (as in for polycationic agents) .
- Orthogonal assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays.
Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are widely used:
- Ligand preparation : Generate 3D conformers and assign partial charges (e.g., using Gaussian09).
- Target selection : Prioritize proteins with structural homology to known triazolo-pyridazine targets (e.g., kinases, as in ) .
- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data.
Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?
and suggest:
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters).
- Co-solvent systems : Use PEG-400 or cyclodextrins for formulation.
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance solubility, as demonstrated for pyridine derivatives in .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogP values for similar triazolo-pyridazine derivatives?
- Experimental vs. computational LogP : Use shake-flask HPLC () to measure partitioning, and cross-validate with software (e.g., ChemAxon).
- pH-dependent solubility : Measure LogD at physiological pH (7.4) to account for ionization (as in ) .
- Structural analogs : Compare with compounds in , which share a dichlorophenyl-acetamide motif .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
